molecular formula C13H20N2 B13294607 (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13294607
M. Wt: 204.31 g/mol
InChI Key: KMVFJVIXEVDUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a hexenyl group and a pyridinyl group connected through an ethylamine linkage. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 1-(pyridin-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the ketone to an amine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: Similar structure but with a different position of the pyridinyl group.

    1-(pyridin-2-yl)hex-5-en-2-one: Contains a ketone group instead of an amine.

    1-(pyridin-2-yl)ethan-1-amine: Lacks the hexenyl group.

Uniqueness

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)hex-5-en-2-amine

InChI

InChI=1S/C13H20N2/c1-4-5-8-11(2)15-12(3)13-9-6-7-10-14-13/h4,6-7,9-12,15H,1,5,8H2,2-3H3

InChI Key

KMVFJVIXEVDUIX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC(C)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.